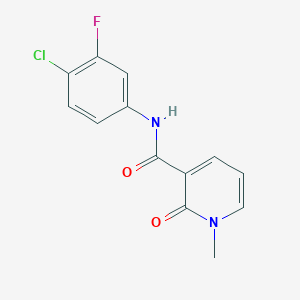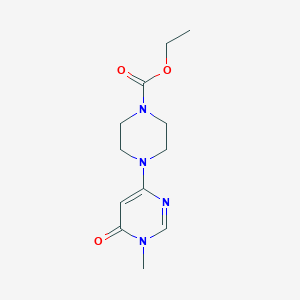acetic acid](/img/structure/B15116943.png)
[(3-Cyanopyridin-2-yl)sulfanyl](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanopyridin-2-yl)sulfanylacetic acid is an organic compound that features a cyanopyridine moiety linked to a phenylacetic acid through a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopyridin-2-yl)sulfanylacetic acid typically involves the reaction of 3-cyanopyridine-2-thiol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a halogenated phenylacetic acid. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyanopyridin-2-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenylacetic acid moiety.
Applications De Recherche Scientifique
(3-Cyanopyridin-2-yl)sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the cyanopyridine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Cyanopyridin-2-yl)sulfanylacetic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyanopyridine moiety is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
(3-Cyanopyridin-2-yl)sulfanylacetic acid can be compared to other compounds with similar structures:
[(3-Cyanopyridin-2-yl)sulfanyl]acetic acid: Lacks the phenyl group, which may result in different biological activities and chemical properties.
(3-Cyanopyridin-2-yl)sulfanylpropanoic acid: Has an additional methylene group, which can affect its reactivity and interaction with biological targets.
[(3-Cyanopyridin-2-yl)thio]benzoic acid: Contains a benzoic acid moiety instead of phenylacetic acid, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10N2O2S |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
2-(3-cyanopyridin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C14H10N2O2S/c15-9-11-7-4-8-16-13(11)19-12(14(17)18)10-5-2-1-3-6-10/h1-8,12H,(H,17,18) |
Clé InChI |
XHHDJSKTZUNBNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline](/img/structure/B15116865.png)
![2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116868.png)
![3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15116870.png)
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15116878.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one](/img/structure/B15116901.png)

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116923.png)
![6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B15116930.png)
![3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide](/img/structure/B15116955.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B15116960.png)
